molecular formula C11H10Cl3NO B14599804 3-Chloro-4-(chloromethyl)-1-(3-chlorophenyl)pyrrolidin-2-one CAS No. 61213-23-8

3-Chloro-4-(chloromethyl)-1-(3-chlorophenyl)pyrrolidin-2-one

Katalognummer: B14599804
CAS-Nummer: 61213-23-8
Molekulargewicht: 278.6 g/mol
InChI-Schlüssel: NHCIHIVJULMVAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-4-(chloromethyl)-1-(3-chlorophenyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a pyrrolidinone ring substituted with chloro, chloromethyl, and chlorophenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(chloromethyl)-1-(3-chlorophenyl)pyrrolidin-2-one typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or lactams.

    Introduction of Chloro and Chloromethyl Groups: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride can introduce chloro and chloromethyl groups onto the pyrrolidinone ring.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using chlorobenzene and an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-4-(chloromethyl)-1-(3-chlorophenyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro and chloromethyl positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrrolidinones with various functional groups.

Wissenschaftliche Forschungsanwendungen

3-Chloro-4-(chloromethyl)-1-(3-chlorophenyl)pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Chloro-4-(chloromethyl)-1-(3-chlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to cell growth and differentiation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Chloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one: Lacks the chlorophenyl group, resulting in different chemical and biological properties.

    4-(Chloromethyl)-1-(3-chlorophenyl)pyrrolidin-2-one: Lacks the chloro group at the 3-position, affecting its reactivity and applications.

    3-Chloro-1-(3-chlorophenyl)pyrrolidin-2-one: Lacks the chloromethyl group, leading to variations in its chemical behavior.

Uniqueness

3-Chloro-4-(chloromethyl)-1-(3-chlorophenyl)pyrrolidin-2-one is unique due to the presence of multiple chloro substituents and the chlorophenyl group, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

61213-23-8

Molekularformel

C11H10Cl3NO

Molekulargewicht

278.6 g/mol

IUPAC-Name

3-chloro-4-(chloromethyl)-1-(3-chlorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C11H10Cl3NO/c12-5-7-6-15(11(16)10(7)14)9-3-1-2-8(13)4-9/h1-4,7,10H,5-6H2

InChI-Schlüssel

NHCIHIVJULMVAQ-UHFFFAOYSA-N

Kanonische SMILES

C1C(C(C(=O)N1C2=CC(=CC=C2)Cl)Cl)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.